![molecular formula C11H12N2O2 B3005787 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone CAS No. 260549-55-1](/img/structure/B3005787.png)

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

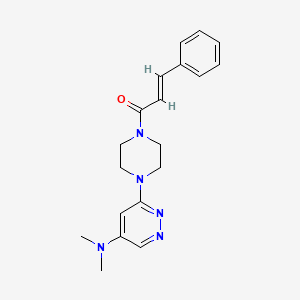

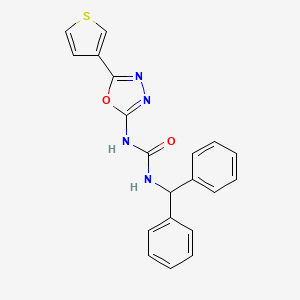

The compound "1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that include pyridine derivatives. These compounds are of interest due to their potential applications in various fields such as medicinal chemistry and materials science. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds, such as 5-aryl-1,3-dimethyl-6-(alkyl- or aryl-amino) furo[2,3-d]pyrimidine derivatives, has been reported to proceed via an in situ reaction between alkyl or aryl isocyanides and pyridinecarbaldehyde derivatives in the presence of 1,3-dimethylbarbituric acid in dichloromethane without any prior activation or modifications . This suggests that similar methods could potentially be applied to synthesize the compound , possibly by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone" is not discussed, the structure of a related compound, 3-aminobenzoic acid–1,2-bis(4-pyridyl)ethane (1/1), has been analyzed. The asymmetric unit contains two molecules each of 3-aminobenzoic acid and 1,2-bis(4-pyridyl)ethane, with dihedral angles between the pyridyl rings of 2.99 and 46.78 degrees . This information provides a basis for understanding how the pyridine ring might behave in the target compound, particularly in terms of potential dihedral angles and molecular conformations.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which are formed through a solvent-free microwave-assisted one-pot four-component reaction . This process involves multiple bond-forming transformations (MBFT) and suggests that the compound of interest may also be amenable to similar multi-component reactions, potentially leading to a variety of derivatives with different substituents on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone" are not directly reported in the provided papers. However, the related compounds exhibit interesting properties such as the ability to form hydrogen bonds and engage in π-π stacking interactions , as well as serving as fluorescent chemosensors with nanomolar detection limits for ions like Fe3+ and picric acid . These findings suggest that the compound may also exhibit similar properties, which could be relevant for its potential applications in sensing or material science.

Aplicaciones Científicas De Investigación

-

Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties

- Field : Chemistry

- Application : This compound is used in the investigation of solvent effect and H-bonding on spectroscopic properties .

- Method : The spectral data of the derivative 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1) were investigated .

- Results : The main fluorescence emission band of FP1 at 480 nm (in hexane) is shifted to longer wavelengths with increasing polarities of solvents .

-

Preparation of Pyrimidine–Pyridine Compounds

-

Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties

- Field : Chemistry

- Application : This compound is used in the investigation of solvent effect and H-bonding on spectroscopic properties .

- Method : The spectral data of the derivative 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1) were investigated .

- Results : The main fluorescence emission band of FP1 at 480 nm (in hexane) is shifted to longer wavelengths with increasing polarities of solvents .

-

Preparation of Pyrimidine–Pyridine Compounds

Propiedades

IUPAC Name |

1-(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZZNUIENVPVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(O2)C(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)